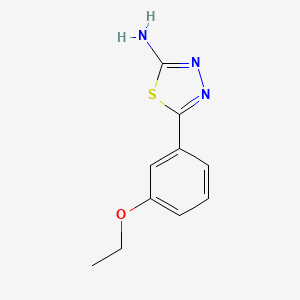
1,3-Bis(2-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(2-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound that belongs to the class of thiourea derivatives. Thioureas are known for their diverse applications in organic synthesis and pharmaceutical industries . This compound is characterized by its unique structure, which includes two methylphenyl groups and a sulfanylidene diazinane core.
Vorbereitungsmethoden
The synthesis of 1,3-Bis(2-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the reaction of various anilines with carbon disulfide (CS₂). The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
1,3-Bis(2-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Wissenschaftliche Forschungsanwendungen
1,3-Bis(2-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 1,3-Bis(2-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione involves the formation of intracellular reactive oxygen species (ROS) with glutathione (GSH), leading to DNA strand breaks. This DNA damage induces the phosphorylation of p53 (p-p53) and upregulates the expression levels of p21, which inhibits the expression of cyclin-B, leading to G2M arrest .
Vergleich Mit ähnlichen Verbindungen
1,3-Bis(2-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione can be compared with other thiourea derivatives such as:
1,3-Di-p-tolylthiourea: Known for its antibacterial and antioxidant properties.
Pyrazole derivatives: These compounds also exhibit significant biological activities, including antimicrobial and anti-inflammatory properties.
Pyrimido[1,2-a]benzimidazoles: These compounds have shown promising antimicrobial, anti-tuberculosis, and antimalarial activities.
The uniqueness of this compound lies in its specific structure and the diverse range of applications it offers in various fields of research and industry.
Eigenschaften
IUPAC Name |
1,3-bis(2-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-12-7-3-5-9-14(12)19-16(21)11-17(22)20(18(19)23)15-10-6-4-8-13(15)2/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXATZBJSAEVEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)CC(=O)N(C2=S)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-CYCLOPENTYL-2-[(5-ISOPROPYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE](/img/structure/B5873791.png)

![N-(13-THIAZOL-2-YL)-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHENE-2-CARBOXAMIDE](/img/structure/B5873801.png)
![2-methoxy-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B5873808.png)
![N-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B5873822.png)
![4-(propan-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B5873829.png)
![8-acetyl-4-methyl-9-phenyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B5873839.png)

![Benzothiazole, 2-[(2-pyridinylmethyl)thio]-](/img/structure/B5873877.png)

![CYCLOBUTYL[4-(2-PYRIDYL)PIPERAZINO]METHANONE](/img/structure/B5873902.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B5873905.png)
